N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-fluoro-4-methoxybenzenesulfonamide
Description
N-(2-(Benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-fluoro-4-methoxybenzenesulfonamide is a benzenesulfonamide derivative featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) group linked via an ethoxyethyl chain. This compound’s structure combines a sulfonamide pharmacophore with aromatic and heterocyclic motifs, which are common in bioactive molecules targeting neurological and metabolic pathways.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-3-fluoro-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO6S/c1-21-14-5-3-12(9-13(14)17)25(19,20)18-6-7-22-11-2-4-15-16(8-11)24-10-23-15/h2-5,8-9,18H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVENBHXJUBYJIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCOC2=CC3=C(C=C2)OCO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-fluoro-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole intermediate. This intermediate can be synthesized through a series of reactions, including the formation of the dioxole ring and subsequent functionalization. The final step involves the sulfonamide formation, which can be achieved through the reaction of the benzo[d][1,3]dioxole intermediate with a suitable sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-fluoro-4-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions to form quinone derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding amine under strong reducing conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can yield quinone derivatives, while reduction of the sulfonamide group can yield the corresponding amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-fluoro-4-methoxybenzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The benzo[d][1,3]dioxole moiety may play a key role in binding to these targets, while the fluorine and methoxy groups could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related compounds containing the benzo[d][1,3]dioxol-5-yl group, sulfonamide/amide functionalities, or fluorinated aromatic systems. Data are derived from synthesis protocols, yields, physicochemical properties, and functional group effects.
Key Observations:
Synthetic Efficiency :
- Sulfonamide derivatives (e.g., compound 1r) exhibit moderate yields (~63%), while benzamide analogs (e.g., 14ap) achieve higher yields (up to 90%) due to optimized coupling conditions .
- Piperazine derivatives (e.g., compounds) show yields of 65–80%, influenced by substituent electronic effects .
Methoxy vs. Chloro: Methoxy groups (as in the target compound) increase steric bulk compared to chloro substituents (), which may alter solubility and interaction with hydrophobic binding pockets .
Physicochemical Properties: Melting points for benzodioxole-containing compounds range widely (164–183°C), correlating with crystallinity and salt formation (e.g., HCl salts in and ) .
Functional Group Diversity :
- Sulfonamides (target compound, 1r) are often utilized for hydrogen-bonding interactions in enzyme inhibition, whereas benzamides (14ap) and piperazines () are common in receptor modulation .
Table 2: Pharmacological Potential of Analogs
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-fluoro-4-methoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzo[d][1,3]dioxole moiety, which is commonly found in biologically active molecules, and a sulfonamide group that may contribute to its pharmacological properties.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Structural Features:
- Benzo[d][1,3]dioxole moiety : Known for its role in enhancing biological activity.
- Fluoro and methoxy substitutions : These groups may influence the compound's interaction with biological targets.
- Sulfonamide group : Often associated with antibacterial and anti-inflammatory activities.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The sulfonamide group can inhibit enzymes or receptors involved in disease processes. Additionally, the presence of fluorine and methoxy groups may enhance lipophilicity, facilitating cellular uptake.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of similar structures have shown significant cytotoxic effects against various cancer cell lines. Research indicates that compounds with benzodioxole moieties can induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and modulation of pro-inflammatory cytokines such as IL-6 and TNF-α .
Anti-inflammatory Activity
The sulfonamide component is known for its anti-inflammatory properties, which may be relevant in treating conditions characterized by excessive inflammation. Studies on related compounds suggest that they can reduce inflammation markers and inhibit pathways associated with inflammatory responses .
Antimicrobial Activity
While less prominent than its anticancer and anti-inflammatory effects, some studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Study 1: Anticancer Evaluation
A study evaluated the cytotoxicity of various benzodioxole derivatives against human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 10 to 30 µM, indicating moderate potency against solid tumors .
Study 2: Inflammatory Response Modulation
In a separate investigation, the effects of related compounds on inflammatory cytokine production were analyzed. The results showed a significant reduction in IL-6 and TNF-α levels in treated macrophage cultures, suggesting potential use in inflammatory diseases .
Study 3: Antimicrobial Activity Assessment
Research on the antimicrobial effects of benzodioxole derivatives revealed varying degrees of activity against Gram-positive and Gram-negative bacteria. The most effective compounds demonstrated minimum inhibitory concentrations (MICs) below 100 µg/mL against selected pathogens .
Summary of Biological Activities
Structure-Activity Relationship (SAR)
Q & A
Basic: What are the common synthetic routes for synthesizing N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-fluoro-4-methoxybenzenesulfonamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonamide coupling. For example, intermediates like benzo[d][1,3]dioxol-5-ol (sesamol) can react with bromoethyl precursors (e.g., methyl (Z)-4-(bromomethyl)-3-(4-fluorophenyl)-2-propenoate) in acetonitrile with K₂CO₃ as a base to form ether linkages . Subsequent sulfonamide formation may use activated sulfonyl chlorides and amine intermediates under anhydrous conditions. Key steps require purification via column chromatography (petroleum ether/acetone) and characterization by ¹H/¹³C NMR and mass spectrometry (MS) .
Advanced: How can researchers optimize reaction yields when synthesizing derivatives with substituents on the benzodioxole or sulfonamide moieties?
Methodological Answer:
Yield optimization depends on steric/electronic effects and reaction conditions. For example, in piperidine-linked derivatives, substituting pyridine rings (e.g., 2-, 3-, or 4-pyridyl) significantly impacts yields (24–90%), likely due to steric hindrance during coupling . Using excess reagents (e.g., 3 equiv. of paroxetine hydrochloride in Cu-catalyzed reactions) and optimizing solvent polarity (e.g., acetone/petroleum ether) improve yields . Parallel reaction screening with varying temperatures (e.g., reflux vs. RT) and catalysts (e.g., CuH vs. Pd/C) can further refine outcomes .
Basic: Which spectroscopic and chromatographic techniques are essential for confirming structural integrity and purity?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., distinguishing fluorine-coupled splitting in 3-fluoro substituents) .
- MS (ESI+) : Confirms molecular ion peaks and fragmentation patterns (e.g., m/z for sulfonamide derivatives) .
- HPLC : Validates purity (>95%) using reverse-phase columns and UV detection at 254 nm .
- IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .
Advanced: How can researchers resolve contradictions in biological activity data among structurally similar sulfonamide derivatives?
Methodological Answer:
Contradictions often arise from subtle structural differences. For example, in kinase inhibitors, replacing pyridyl groups with imidazole alters hydrogen bonding and steric interactions, affecting IC₅₀ values . Systematic structure-activity relationship (SAR) studies should:
- Compare substituent effects (e.g., fluoro vs. methoxy groups) on target binding via molecular docking.
- Validate bioactivity using orthogonal assays (e.g., enzymatic vs. cell-based) to rule out assay-specific artifacts.
- Analyze pharmacokinetic properties (e.g., logP, solubility) to distinguish intrinsic activity from bioavailability issues .
Basic: What are the critical considerations in selecting reducing agents for nitro group reductions in benzamide intermediates?
Methodological Answer:
Nitro-to-amine reductions require careful agent selection:
- SnCl₂·2H₂O : Effective in ethanol under reflux (75°C, 5–7 hours) but generates acidic byproducts requiring neutralization with NaOH .
- Catalytic Hydrogenation : Pd/C or Raney Ni under H₂ atmosphere offers cleaner profiles but may require inert conditions .
Post-reduction, immediate use of intermediates (e.g., diamines) is recommended due to instability, with TLC monitoring to confirm completion .
Advanced: How does stereochemistry influence biological activity, and what methods ensure enantiomeric purity in chiral derivatives?
Methodological Answer:
Stereochemistry critically impacts target binding. For example, (3S,4R)-configured piperidine derivatives show enhanced kinase inhibition due to optimal spatial alignment with active sites . To ensure enantiopurity:
- Use chiral catalysts (e.g., CuH with phosphine ligands) in asymmetric syntheses .
- Analyze enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents.
- Opt for resolution techniques (e.g., diastereomeric salt crystallization) if racemization occurs during synthesis .
Basic: What solvent systems are optimal for purification of sulfonamide derivatives via column chromatography?
Methodological Answer:
- Polar Derivatives : Use acetone/petroleum ether (1:4 to 1:1 gradients) to balance polarity and resolution .
- Non-Polar Analogues : Dichloromethane/methanol (95:5) effectively elutes hydrophobic sulfonamides.
- Acidic Impurities : Add 0.1% acetic acid to mobile phases to prevent tailing .
Advanced: What computational tools can predict the metabolic stability of this sulfonamide compound?
Methodological Answer:
- In Silico Metabolism Prediction : Tools like Schrödinger’s ADMET Predictor or SwissADME model Phase I/II metabolism sites (e.g., benzylic ether cleavage or sulfonamide hydrolysis) .
- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) to identify labile groups (e.g., methoxy or fluoro substituents) prone to oxidative degradation .
- MD Simulations : Assess binding mode stability in target proteins to prioritize derivatives with lower off-target risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
